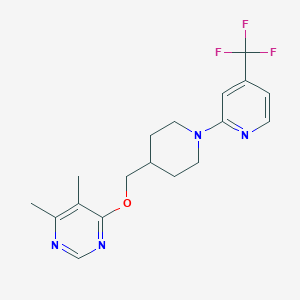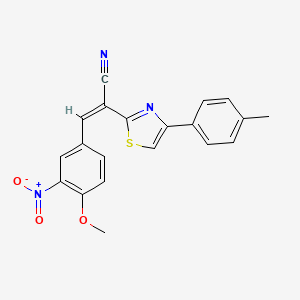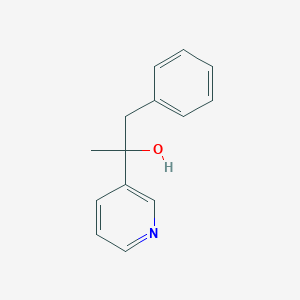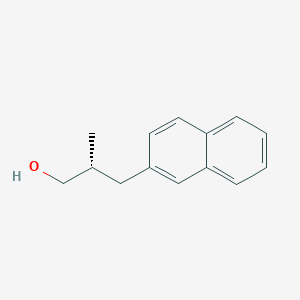
XY101
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XY101 ist ein potenter, selektiver und oral wirksamer inverser Agonist des Retinoid-X-Rezeptors-verwandten Orphan-Rezeptors Gamma (RORγ). Er wurde als potenzielles Medikament zur Behandlung von kastrationsresistentem Prostatakrebs entwickelt. RORγ stimuliert direkt die Transkription des Androgenrezeptor-Gens und erhöht die Androgenrezeptor-Expression. This compound hat vielversprechende Ergebnisse in der Reduzierung der Expression und Aktivität von Androgenrezeptoren gezeigt, die im kastrationsresistenten Prostatakrebs aktiv sind, wodurch das Tumorwachstum und die Metastasierung verringert werden .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von XY101 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert.
Modifikationen der funktionellen Gruppen: Die Kernstruktur wird verschiedenen Modifikationen der funktionellen Gruppen unterzogen, einschließlich Halogenierung, Alkylierung und Sulfonierung, um die gewünschten chemischen Eigenschaften zu erreichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dazu gehören:
Optimierung der Reaktionsbedingungen: Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittel werden optimiert, um die Ausbeute und Reinheit zu maximieren.
Reinigung und Isolierung: Das Endprodukt wird mit Techniken wie Kristallisation, Chromatographie und Rekristallisation gereinigt, um eine hohe Reinheit zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
XY101 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen chemischen Eigenschaften umwandeln.
Substitution: Substitutionsreaktionen beinhalten die Ersetzung von funktionellen Gruppen in this compound durch andere Gruppen, um seine chemischen Eigenschaften zu verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene, Alkylhalogenide und Sulfonylchloride.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
XY101 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung für die Untersuchung der Struktur-Aktivitäts-Beziehung von RORγ-inversen Agonisten verwendet.
Biologie: this compound wird verwendet, um die Rolle von RORγ bei der Genexpression und seinen Einfluss auf zelluläre Prozesse zu untersuchen.
Medizin: this compound wird als potenzielles Therapeutikum für die Behandlung von kastrationsresistentem Prostatakrebs untersucht.
Industrie: this compound wird bei der Entwicklung neuer Medikamente und chemischer Verbindungen mit ähnlichen Eigenschaften verwendet.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die Ligandenbindungsdomäne von RORγ bindet und dessen Aktivität hemmt. Dies führt zu einer Abnahme der Transkription des Androgenrezeptor-Gens, wodurch die Androgenrezeptor-Expression reduziert wird. Die Hemmung der RORγ-Aktivität beeinflusst auch andere molekulare Signalwege, die an Zellwachstum und Proliferation beteiligt sind, und trägt zu seinen Antitumorwirkungen bei .
Wirkmechanismus
XY101 exerts its effects by binding to the ligand-binding domain of RORγ, inhibiting its activity. This leads to a decrease in the transcription of the androgen receptor gene, reducing androgen receptor expression. The inhibition of RORγ activity also affects other molecular pathways involved in cell growth and proliferation, contributing to its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
SR2211: Ein weiterer RORγ-inverser Agonist mit ähnlichen Eigenschaften.
GSK805: Ein selektiver RORγ-inverser Agonist mit potenter Antitumoraktivität.
SR0987: Ein metabolisch stabiler RORγ-inverser Agonist mit guter oralen Bioverfügbarkeit.
Einzigartigkeit von XY101
This compound zeichnet sich durch seine hohe Potenz, Selektivität und orale Bioverfügbarkeit aus. Es hat in präklinischen Studien eine signifikante Antitumoraktivität gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Therapeutikum für kastrationsresistenten Prostatakrebs macht .
Eigenschaften
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F7NO4S/c1-2-38(36,37)19-10-3-15(4-11-19)13-22(34)33-18-8-5-16(6-9-18)20-12-7-17(14-21(20)26)23(35,24(27,28)29)25(30,31)32/h3-12,14,35H,2,13H2,1H3,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIAOCHKUNGZHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride](/img/structure/B2378813.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2378815.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)

![3-[(2S,3R,4S,5S)-4,5-Dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one](/img/structure/B2378821.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2378824.png)

![(E)-ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378828.png)

